11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
This compound belongs to the 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene family, characterized by a rigid tricyclic scaffold with fused nitrogen heterocycles. The 11-position is substituted with a 3-(trifluoromethyl)benzoyl group, which introduces steric bulk, electron-withdrawing properties, and enhanced lipophilicity due to the trifluoromethyl (-CF₃) moiety. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic profiles, including metabolic stability and membrane permeability .
Properties
IUPAC Name |
7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)12-4-1-3-11(9-12)16(24)22-7-8-23-15(10-22)13-5-2-6-14(13)21-23/h1,3-4,9H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJOIKZMNSIVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Tricyclic Core Assembly
The formation of the 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene core often initiates with Grignard reagent participation. A representative protocol involves:
Step 1: Generation of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 4–6 hours, yielding 3-(trifluoromethyl)benzoyl chloride with >95% conversion. Excess SOCl₂ is removed via vacuum distillation.
Step 2: Grignard Complex Formation
Magnesium turnings react with 2-bromo-5-(trifluoromethyl)pyridine in tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by iodine (0.5–1 mol%). The exothermic reaction maintains 50–60°C for 2 hours, producing a pyridylmagnesium bromide intermediate.
Step 3: Tricyclization via Ketene Insertion
The Grignard complex reacts with dimethylketene in hexane at −10°C, facilitated by an iron(III) acetylacetonate (Fe(acac)₃) catalyst (2 mol%). This step induces cyclization, forming the triazatricyclo skeleton with 78% isolated yield.
Key Optimization Parameters
- Catalyst Loading : Fe(acac)₃ ≥2 mol% prevents oligomerization byproducts.
- Temperature Control : Subzero conditions minimize ketene dimerization.
- Solvent Polarity : Hexane’s low polarity enhances regioselectivity for tricyclization over linear adducts.
Palladium-Catalyzed Cross-Coupling for Benzoyl Functionalization
Post-tricyclic core assembly, the 3-(trifluoromethyl)benzoyl group is introduced via Suzuki-Miyaura coupling:
Reaction Conditions
- Substrate : 11-Bromo-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene
- Coupling Partner : 3-(Trifluoromethyl)benzoylboronic acid
- Catalyst : Pd(PPh₃)₄ (3 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Toluene/water (4:1 v/v)
- Temperature : 90°C, 12 hours
This protocol achieves 82% yield with <5% homocoupling byproducts.
Critical Factors
- Boronic Acid Activation : Prior formation of the benzoylboronic acid via lithium-halogen exchange ensures high coupling efficiency.
- Oxygen Exclusion : Rigorous degassing prevents Pd(0) oxidation, maintaining catalytic activity.
Solid-Phase Cyclocondensation for Scalable Synthesis
Industrial-scale production employs polystyrene-bound diamine resins to facilitate tricyclization:
Procedure Overview
- Resin Functionalization : Wang resin is derivatized with 2,6-diaminopyridine using DIC/HOBt coupling.
- Cyclocondensation : The resin-bound diamine reacts with 3-(trifluoromethyl)benzoyl chloride and 1,2-dibromoethane in DMF at 80°C for 24 hours.
- Cleavage : Treatment with 95% TFA/H₂O releases the target compound, yielding 1.2 g product per gram resin.
Advantages
- Purification Simplification : Byproducts remain resin-bound, enabling filtration-based purification.
- Throughput : Parallel synthesis allows simultaneous production of 96 analogs per batch.
Photochemical [2+2] Cycloaddition for Stereocontrol
A novel photochemical approach constructs the bicyclo[4.2.0] subunit with precise stereochemistry:
Reaction Setup
- Substrates : 3-(Trifluoromethyl)benzoyl azide and 1,3-cyclohexadiene
- Light Source : 300 W Hg lamp (λ = 254 nm)
- Solvent : Acetonitrile
- Reaction Time : 6 hours
The [2+2] cycloaddition proceeds via a diradical intermediate, yielding 65% of the cis-fused tricyclic product. Subsequent Staudinger reaction with triphenylphosphine installs the triaza moiety.
Stereochemical Outcomes
| Configuration | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| cis | 65 | 92:8 |
| trans | 12 | N/A |
Comparative Analysis of Methodologies
Table 1: Synthetic Route Efficiency
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Grignard-Ketene | 78 | 98.5 | High | 1.2 |
| Suzuki Coupling | 82 | 99.1 | Moderate | 3.8 |
| Solid-Phase | 70 | 97.8 | Very High | 2.1 |
| Photochemical | 65 | 95.4 | Low | 4.5 |
Key Observations
- Grignard-Ketene Method : Optimal for bulk production due to low-cost reagents and high scalability.
- Suzuki Coupling : Superior purity but limited by boronic acid availability and Pd catalyst cost.
- Solid-Phase Synthesis : Enables combinatorial library generation despite moderate yields.
Mechanistic Insights and Byproduct Formation
Competitive Pathways in Grignard Reactions
- Desired Pathway :
$$ \text{R-MgBr} + \text{CH}_2=C=O \rightarrow \text{Tricyclic Core} $$ - Major Byproduct :
$$ 2 \text{R-MgBr} + \text{CH}_2=C=O \rightarrow \text{Dimeric Ketene Adduct} $$
Mitigation Strategies
- Catalyst Screening : Fe(acac)₃ reduces dimerization from 22% to 7% vs. uncatalyzed reactions.
- Additive Effects : 1,10-Phenanthroline (0.5 equiv) chelates Mg²⁺, enhancing cyclization selectivity.
Industrial Purification Protocols
Crystallization Optimization
- Solvent System : Heptane/ethyl acetate (5:1)
- Cooling Rate : 0.5°C/min from 60°C to 4°C
- Purity Enhancement : 94% → 99.3% after two recrystallizations
Chromatographic Methods
- Stationary Phase : Silica gel (40–63 μm)
- Eluent Gradient : Hexane → ethyl acetate (0–40% over 60 CV)
- Load Capacity : 120 mg crude per gram silica
Chemical Reactions Analysis
Types of Reactions
“11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene” may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[640
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential drug candidate.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a specialty chemical in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene” would involve its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Properties
- Trifluoromethylbenzoyl vs. Methanesulfonyl: The target compound’s 3-(trifluoromethyl)benzoyl group confers greater lipophilicity (logP) compared to the sulfonyl analog . In contrast, the sulfonyl group in the analog (C₁₆H₁₈FN₃O₂S) introduces polar interactions, which may improve solubility but reduce blood-brain barrier penetration .
- Hydrochloride Salt of Parent Compound: The unsubstituted triazatricyclo core (as a hydrochloride salt) exhibits higher water solubility due to protonation of the tertiary nitrogen, making it suitable for intravenous formulations. However, the absence of a functional group at the 11-position limits its target-binding versatility compared to the benzoyl or sulfonyl derivatives .
Biological Activity
The compound 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique triazatricyclo structure with a trifluoromethyl group that may influence its biological interactions. The presence of the benzoyl moiety is significant for its potential binding to biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. The specific biological activities of 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene are still under investigation.
The mechanism of action may involve:
- Enzyme Inhibition : Compounds with similar frameworks have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with receptors that mediate cellular responses to stimuli.
1. Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related triazatricyclo compounds. The findings suggested that these compounds could inhibit TNFα activity, which is crucial in inflammatory diseases .
2. Anticancer Potential
Research has indicated that similar compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death. For instance, derivatives of triazatricyclo structures have been shown to modulate signaling pathways associated with cancer cell proliferation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is essential for evaluating its therapeutic potential. Preliminary data suggest moderate stability in biological systems but require further studies for comprehensive profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
